4-{[3,3,4,4,5,5-Hexafluoro-2-(4-methoxyphenoxy)cyclopent-1-en-1-yl]oxy}benzonitrile
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Overview
Description
The compound 4-{[3,3,4,4,5,5-Hexafluoro-2-(4-methoxyphenoxy)cyclopent-1-en-1-yl]oxy}benzonitrile is an intricate molecule that has garnered attention in various scientific fields due to its unique structural attributes and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[3,3,4,4,5,5-Hexafluoro-2-(4-methoxyphenoxy)cyclopent-1-en-1-yl]oxy}benzonitrile typically involves multiple steps to introduce the hexafluorinated cyclopentene ring, the methoxyphenoxy group, and the benzonitrile moiety:
Starting Materials: : Commonly used starting materials include 4-methoxyphenol, hexafluorocyclopentene, and benzonitrile derivatives.
Reaction Steps
Nucleophilic Substitution: : 4-methoxyphenol undergoes nucleophilic substitution with hexafluorocyclopentene to form an intermediate ether compound.
Cyclization: : The intermediate undergoes cyclization in the presence of a suitable catalyst to form the hexafluorinated cyclopentenyl ether ring.
Coupling: : Finally, the resulting compound is coupled with a benzonitrile derivative under conditions that promote the formation of the final product.
Conditions: : These reactions are often conducted under inert atmosphere conditions, such as nitrogen or argon, with careful control of temperature and pH to ensure optimal yields and purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes for scalability, including:
Batch vs. Continuous Flow: : Consideration of batch production for small-scale synthesis and continuous flow processes for larger quantities.
Purification: : Techniques such as crystallization, distillation, or chromatography to achieve high purity of the final product.
Green Chemistry: : Use of environmentally friendly solvents and reagents to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-{[3,3,4,4,5,5-Hexafluoro-2-(4-methoxyphenoxy)cyclopent-1-en-1-yl]oxy}benzonitrile undergoes a variety of chemical reactions:
Oxidation: : This compound can be oxidized to introduce functional groups such as hydroxyls or carbonyls.
Reduction: : Reduction reactions can transform the nitrile group into amines or other derivatives.
Substitution: : The aromatic methoxy group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromium trioxide.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Catalysts: : Palladium on carbon, platinum.
Major Products
Oxidation: : Products may include hydroxylated or carbonyl-containing compounds.
Reduction: : Amines or other reduced derivatives.
Substitution: : Substituted aromatics with various functional groups.
Scientific Research Applications
Chemistry
Functional Group Transformations: : Utilized in the synthesis of complex molecules through various functional group transformations.
Biology
Enzyme Inhibition:
Medicine
Drug Development: : Investigated for its potential as a scaffold in drug design.
Industry
Material Science: : Used in the development of advanced materials with specific chemical properties.
Mechanism of Action
The mechanism by which 4-{[3,3,4,4,5,5-Hexafluoro-2-(4-methoxyphenoxy)cyclopent-1-en-1-yl]oxy}benzonitrile exerts its effects is based on its ability to interact with specific molecular targets:
Molecular Targets: : Enzymes, receptors, or other proteins.
Pathways: : Inhibition or activation of biochemical pathways, affecting cellular processes such as signal transduction or metabolism.
Comparison with Similar Compounds
Comparison
List of Similar Compounds
Hexafluorocyclopentene derivatives
Substituted benzonitriles
Methoxyphenoxy compounds
This compound stands out due to its balanced incorporation of fluorinated, aromatic, and nitrile functionalities, making it a valuable molecule in various fields of scientific research.
Properties
IUPAC Name |
4-[3,3,4,4,5,5-hexafluoro-2-(4-methoxyphenoxy)cyclopenten-1-yl]oxybenzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11F6NO3/c1-27-12-6-8-14(9-7-12)29-16-15(17(20,21)19(24,25)18(16,22)23)28-13-4-2-11(10-26)3-5-13/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTACYUALTRZEKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=C(C(C(C2(F)F)(F)F)(F)F)OC3=CC=C(C=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11F6NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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